molecular formula C21H21FN4O4S B2443450 (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448051-61-3

(3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2443450
CAS No.: 1448051-61-3
M. Wt: 444.48
InChI Key: WGXDOZLJTFTSLO-UHFFFAOYSA-N
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Description

(3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound known for its diverse range of applications in scientific research and industry. This compound's intricate structure features a combination of aromatic rings and heterocyclic elements, making it an object of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including nucleophilic substitution and coupling reactions. A common route might begin with the preparation of the 3-(4-fluorophenoxy)benzene intermediate through nucleophilic aromatic substitution of 4-fluorophenol with bromobenzene derivatives under basic conditions. Subsequent sulfonylation with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride provides the triazole sulfonyl derivative. This intermediate is then coupled with a piperidinylmethanone moiety under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing each reaction step for yield and purity. Typical industrial methods might include continuous flow reactors for high-throughput synthesis and advanced purification techniques like column chromatography or recrystallization to ensure the compound's quality.

Chemical Reactions Analysis

Types of Reactions: (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents to potentially modify the aromatic or heterocyclic rings.

  • Reduction: : It can be reduced under suitable conditions to alter specific functional groups.

  • Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride or hydrogenation catalysts.

  • Substitution conditions: : Acids or bases, depending on the desired substitution reaction.

Major Products: The products of these reactions depend on the specific conditions and reagents used, often resulting in various derivatives that retain the core structure of the original compound but with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

Medicine: In medicine, it is explored for its potential therapeutic properties, particularly in designing drugs for treating various conditions.

Industry: Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific proteins or enzymes within biological systems. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonyl and triazole groups play crucial roles in these interactions, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds:

  • (3-(4-chlorophenoxy)phenyl)(4-((4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

  • (3-(4-bromophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Highlighting Uniqueness: Compared to its analogs, (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone offers a unique combination of fluorinated and triazole functionalities. These groups confer specific reactivity and biological activity that set it apart from other similar compounds.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-9-11-26(12-10-19)20(27)15-3-2-4-18(13-15)30-17-7-5-16(22)6-8-17/h2-8,13-14,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXDOZLJTFTSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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